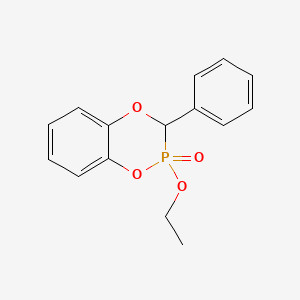
2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Description
2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a chemical compound with the molecular formula C9H11O4P and a molecular weight of 214.15 g/mol. This compound is known for its selective irreversible inhibition of carboxylesterases. It is a member of the benzodioxaphosphinine family, which is characterized by a phosphorus atom incorporated into a heterocyclic ring structure.
Properties
IUPAC Name |
2-ethoxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O4P/c1-2-17-20(16)15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)19-20/h3-11,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUURRWRLHKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)C(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with o-toluoyl chloride using triethylamine as a base . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phosphorus-containing ring structure.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for studying the mechanisms of carboxylesterase inhibition. In biology, it serves as a tool for investigating the role of carboxylesterases in various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide involves the irreversible inhibition of carboxylesterases. This inhibition occurs through the formation of a covalent bond between the phosphorus atom in the compound and the active site of the enzyme. This covalent modification prevents the enzyme from catalyzing its normal substrate, thereby inhibiting its activity. The molecular targets and pathways involved include various carboxylesterase isoforms that play critical roles in drug metabolism and detoxification processes.
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide include other benzodioxaphosphinine derivatives and phosphorus-containing heterocycles. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its selective irreversible inhibition of carboxylesterases, which distinguishes it from other related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


